L-Methionine methyl ester hydrochloride L-Methionine methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 2491-18-1
VCID: VC21539273
InChI: InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
SMILES: COC(=O)C(CCSC)N.Cl
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.70 g/mol

L-Methionine methyl ester hydrochloride

CAS No.: 2491-18-1

Cat. No.: VC21539273

Molecular Formula: C6H14ClNO2S

Molecular Weight: 199.70 g/mol

* For research use only. Not for human or veterinary use.

L-Methionine methyl ester hydrochloride - 2491-18-1

CAS No. 2491-18-1
Molecular Formula C6H14ClNO2S
Molecular Weight 199.70 g/mol
IUPAC Name methyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Standard InChI InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Standard InChI Key MEVUPUNLVKELNV-JEDNCBNOSA-N
Isomeric SMILES COC(=O)[C@H](CCSC)N.Cl
SMILES COC(=O)C(CCSC)N.Cl
Canonical SMILES COC(=O)C(CCSC)N.Cl

General Information and Chemical Structure

L-Methionine methyl ester hydrochloride is a derivative of the essential amino acid methionine, modified with a methyl ester group and stabilized as a hydrochloride salt. This chemical modification enhances the compound's stability, solubility, and bioavailability compared to the parent amino acid .

Chemical Identity

The compound is characterized by the following properties:

PropertyInformation
Chemical FormulaC₆H₁₄ClNO₂S or C₆H₁₃NO₂S·HCl
Molecular Weight199.70 g/mol
CAS Number2491-18-1
Melting Point151-152°C
Optical Rotation+26° (c=5 in water)
Physical FormWhite to off-white crystalline powder
SolubilitySoluble in water and alcohols

Table 1: Chemical identification and physical properties of L-Methionine methyl ester hydrochloride

Structural Features

The compound consists of the amino acid L-methionine with its carboxylic acid group converted to a methyl ester, and the amino group forming a salt with hydrochloric acid. This structure maintains the chiral center of L-methionine while providing enhanced chemical properties through the ester modification .

Key structural identifiers include:

  • SMILES notation: Cl[H].COC(=O)C@@HCCSC

  • InChI: 1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1

  • InChI Key: MEVUPUNLVKELNV-JEDNCBNOSA-N

Synthesis Methods

Several methods exist for synthesizing L-Methionine methyl ester hydrochloride, with variations in efficiency, yield, and practicality. The following techniques represent established approaches to obtaining this compound.

Trimethylchlorosilane Method

One of the most efficient synthesis routes employs trimethylchlorosilane (TMSCl) with methanol at room temperature:

  • The amino acid (L-methionine) is placed in a round bottom flask

  • Freshly distilled chlorotrimethylsilane is added slowly with stirring

  • Methanol is added, and the resulting solution or suspension is stirred at room temperature

  • After reaction completion (monitored by TLC), the mixture is concentrated on a rotary evaporator to yield the product

This method offers several advantages:

  • Operation at ambient temperature

  • Simple workup procedure

  • Good to excellent yields (typically above 90%)

  • Minimal risk of racemization compared to other methods

Comparative Synthesis Methods

MethodConditionsAdvantagesDisadvantages
TMSCl/MeOHRoom temperature, 12-24hEasy operation, mild conditions, excellent yieldsRequires anhydrous conditions
Thionyl chloride/MeOH-5~0°C, temperature control requiredWell-established methodStrict temperature control needed, corrosive reagents
MeOH/HClRefluxing with continuous HCl gasTraditional approachRequires handling of HCl gas, harsher conditions

Table 2: Comparison of synthesis methods for L-Methionine methyl ester hydrochloride

Physical and Chemical Properties

Solubility Profile

The compound demonstrates good solubility in polar solvents:

SolventSolubility
WaterHighly soluble
MethanolSoluble
DMSO125 mg/mL (625.94 mM; may require ultrasonication)
Other alcoholsModerately soluble

Table 3: Solubility profile of L-Methionine methyl ester hydrochloride in various solvents

Applications and Research Significance

L-Methionine methyl ester hydrochloride has diverse applications across multiple sectors, making it a compound of significant research and commercial interest.

Pharmaceutical Applications

The compound serves important roles in drug development:

  • Serves as a precursor in the synthesis of various pharmaceuticals targeting metabolic disorders due to its role as an amino acid derivative

  • Functions as a building block in peptide synthesis for bioactive compounds

  • Used as a starting material for the synthesis of protected glycine derivatives, which are versatile asymmetric building blocks in pharmaceutical chemistry

  • Contributes to nutritional formulations due to its enhanced bioavailability compared to free methionine

Biochemical Research

In research settings, L-Methionine methyl ester hydrochloride is utilized for:

  • Studies related to protein synthesis and enzyme activity, providing insights into metabolic pathways and cellular functions

  • Investigation of amino acid metabolism and transport mechanisms

  • Peptide synthesis and development of novel biomolecules

  • Structural studies of protein-ligand interactions involving methionine residues

Industrial Applications

Several industries employ L-Methionine methyl ester hydrochloride:

Biological Activity

Nutritional and Ergogenic Effects

As a derivative of the essential amino acid methionine, this compound shares important biological properties:

  • Supports protein synthesis and metabolic processes

  • May influence the secretion of anabolic hormones when used as a supplement

  • Can provide metabolic fuel during exercise

  • May improve mental performance during stress-related tasks

  • Has potential protective effects against exercise-induced muscle damage

Methionine-Related Pathways

The compound's relationship to methionine connects it to several important biochemical pathways:

  • Methyl group metabolism and methylation reactions

  • Transsulfuration pathway leading to cysteine and glutathione synthesis

  • Polyamine biosynthesis

  • Protein synthesis initiation

These functions highlight the compound's potential significance in conditions where methionine metabolism is implicated, including certain metabolic disorders .

Research Applications and Future Directions

Current Research Trends

Recent research involving L-Methionine methyl ester hydrochloride has focused on:

  • Development of novel peptide-based therapeutics using the compound as a building block

  • Investigation of its potential antioxidant properties in biological systems

  • Use in the synthesis of specialized amino acid derivatives for targeted drug delivery systems

  • Research into its role in improving amino acid bioavailability in nutritional formulations

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